molecular formula C36H30N6O2 B10871737 (1Z)-N-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

(1Z)-N-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

Cat. No.: B10871737
M. Wt: 578.7 g/mol
InChI Key: NDEKHBHALJZBMY-QNHWSJEBSA-N
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Description

1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:

    Formation of the 4-Methoxyphenyl-1-ethanone Core: This can be achieved through Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Pyrrolo[3,2-E][1,2,4]Triazolo[1,5-C]Pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.

    Coupling of the Cores: The final step involves the coupling of the two core structures through an oxime linkage, which can be achieved using reagents such as hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-propanone: Similar structure but lacks the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core.

    4-Methoxybenzyl methyl ketone: Similar aromatic core but different functional groups.

Uniqueness

1-(4-METHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C36H30N6O2

Molecular Weight

578.7 g/mol

IUPAC Name

(Z)-N-[(10-benzyl-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(4-methoxyphenyl)ethanimine

InChI

InChI=1S/C36H30N6O2/c1-25(27-18-20-30(43-2)21-19-27)40-44-23-31-38-36-33-32(28-14-8-4-9-15-28)34(29-16-10-5-11-17-29)41(22-26-12-6-3-7-13-26)35(33)37-24-42(36)39-31/h3-21,24H,22-23H2,1-2H3/b40-25-

InChI Key

NDEKHBHALJZBMY-QNHWSJEBSA-N

Isomeric SMILES

C/C(=N/OCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/C7=CC=C(C=C7)OC

Canonical SMILES

CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)OC

Origin of Product

United States

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